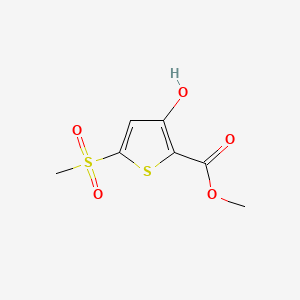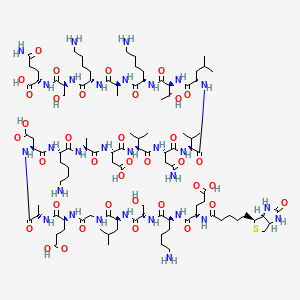
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is a synthetic peptide that combines biotin with a sequence of amino acids. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The peptide sequence attached to biotin can be used for various biochemical applications, including affinity purification, labeling, and detection in research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin.
Coupling: Each subsequent amino acid is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using TFA (trifluoroacetic acid).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of such peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
化学反应分析
Types of Reactions
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfides.
科学研究应用
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH has numerous applications in scientific research:
Affinity Purification: The biotin moiety allows for the purification of biotinylated proteins or nucleic acids using streptavidin or avidin-coated beads.
Labeling and Detection: Biotinylated peptides can be used to label proteins, nucleic acids, or cells for detection in various assays, including ELISA and Western blotting.
Protein-Protein Interactions: Studying interactions between biotinylated peptides and target proteins.
Drug Delivery: Biotinylated peptides can be used to target drugs to specific cells or tissues by exploiting the biotin-avidin interaction.
作用机制
The mechanism by which Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH exerts its effects is primarily through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) in the femtomolar range. This strong binding is utilized in various biochemical assays and purification techniques.
相似化合物的比较
Similar Compounds
Biotinylated Peptides: Other peptides conjugated with biotin, such as Biotinyl-lys-lys-lys-lys-lys-OH.
Streptavidin-Binding Peptides: Peptides designed to bind streptavidin without biotin, such as Strep-tag II.
Uniqueness
Biotinyl-glu-lys-ser-leu-gly-glu-ala-asp-lys-ala-asp-val-asn-val-leu-thr-lys-ala-lys-ser-gln-OH is unique due to its specific amino acid sequence, which can confer unique binding properties, stability, and functionality in various applications. The presence of multiple lysine residues can enhance its binding capacity and versatility in conjugation reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H177N29O37S/c1-48(2)39-63(124-99(164)69(46-135)128-92(157)59(26-18-22-38-108)118-93(158)61(31-34-77(143)144)115-74(139)28-14-13-27-71-83-70(47-171-71)129-104(170)133-83)87(152)111-44-75(140)116-60(30-33-76(141)142)90(155)114-54(11)85(150)122-66(42-78(145)146)94(159)119-56(23-15-19-35-105)88(153)113-53(10)86(151)123-67(43-79(147)148)97(162)131-81(51(7)8)101(166)126-65(41-73(110)138)96(161)130-80(50(5)6)100(165)125-64(40-49(3)4)95(160)132-82(55(12)136)102(167)120-57(24-16-20-36-106)89(154)112-52(9)84(149)117-58(25-17-21-37-107)91(156)127-68(45-134)98(163)121-62(103(168)169)29-32-72(109)137/h48-71,80-83,134-136H,13-47,105-108H2,1-12H3,(H2,109,137)(H2,110,138)(H,111,152)(H,112,154)(H,113,153)(H,114,155)(H,115,139)(H,116,140)(H,117,149)(H,118,158)(H,119,159)(H,120,167)(H,121,163)(H,122,150)(H,123,151)(H,124,164)(H,125,165)(H,126,166)(H,127,156)(H,128,157)(H,130,161)(H,131,162)(H,132,160)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,168,169)(H2,129,133,170)/t52-,53-,54-,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYMRSKHVFARG-NMUBCORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H177N29O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2457.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
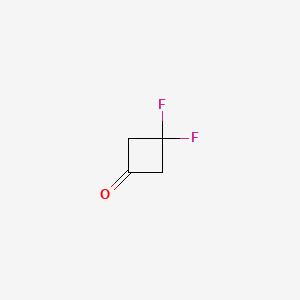
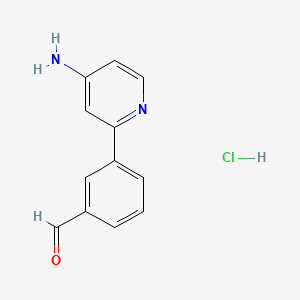
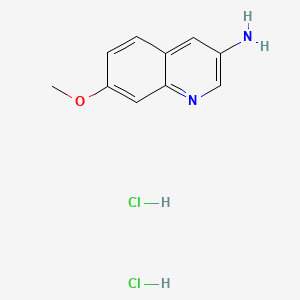

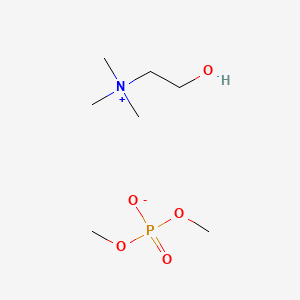
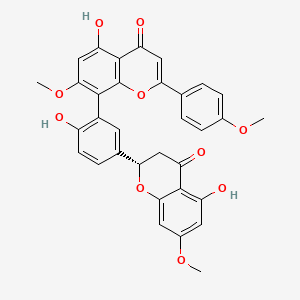
![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/new.no-structure.jpg)
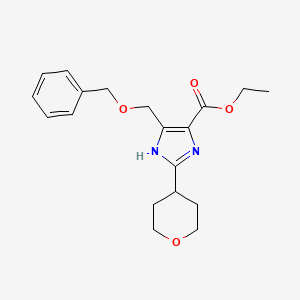

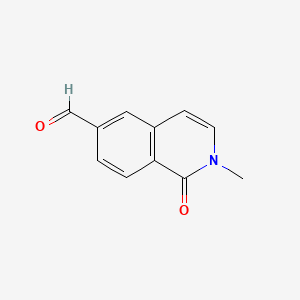
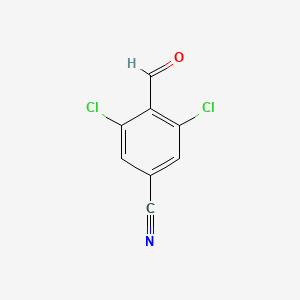
![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
